
2,2'-Methylenedi(cyclopentan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenedi(cyclopentan-1-ol) is an organic compound characterized by the presence of two cyclopentane rings connected by a methylene bridge, with each ring bearing a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenedi(cyclopentan-1-ol) typically involves the reaction of cyclopentanone with formaldehyde in the presence of a base. This reaction forms a methylene bridge between the two cyclopentane rings. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Water or ethanol
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
Industrial production of 2,2’-Methylenedi(cyclopentan-1-ol) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2,2’-Methylenedi(cyclopentan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation; ammonia or primary amines for amination.
Major Products Formed
Oxidation: Cyclopentanone derivatives or cyclopentanoic acids.
Reduction: Cyclopentane derivatives.
Substitution: Cyclopentyl halides or cyclopentylamines.
科学的研究の応用
2,2’-Methylenedi(cyclopentan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,2’-Methylenedi(cyclopentan-1-ol) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methylene bridge provides rigidity to the molecule, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Cyclopentanol: A simpler compound with a single cyclopentane ring and a hydroxyl group.
Cyclopentanone: Contains a ketone group instead of hydroxyl groups.
Cyclopentylamine: Features an amine group instead of hydroxyl groups.
Uniqueness
2,2’-Methylenedi(cyclopentan-1-ol) is unique due to its dual cyclopentane rings connected by a methylene bridge, providing distinct chemical and physical properties compared to its simpler counterparts
特性
CAS番号 |
72195-74-5 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
2-[(2-hydroxycyclopentyl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H20O2/c12-10-5-1-3-8(10)7-9-4-2-6-11(9)13/h8-13H,1-7H2 |
InChIキー |
FBJYXWLNZJBQJH-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)O)CC2CCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B14474310.png)
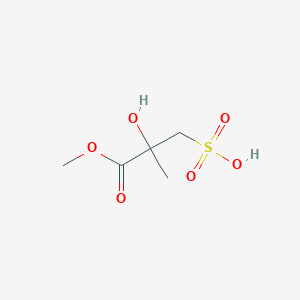
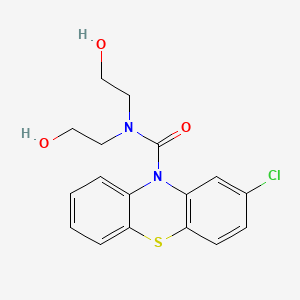
![7-[4-(acridin-9-ylamino)phenyl]heptanoic acid](/img/structure/B14474340.png)
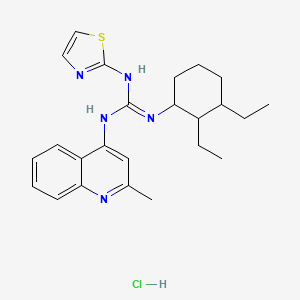
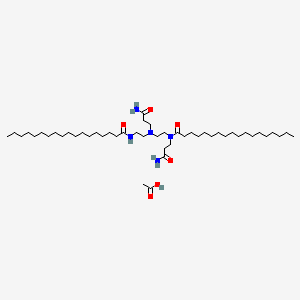


![3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14474383.png)
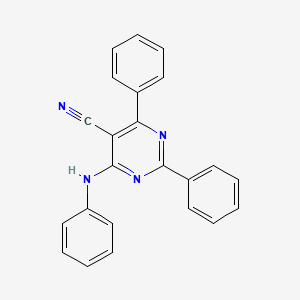
![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)
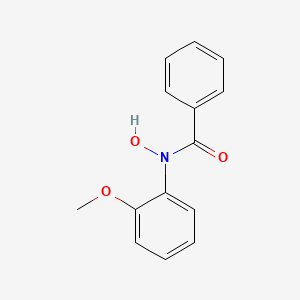
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)
